Bienvenue dans la boutique en ligne BenchChem!

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide

Chemical biology Drug discovery RORγ modulation

This exact furan-3-yl pyrazole amide is critical for RORγ inhibitor SAR exploration, as the furan-3-yl group dictates potency and selectivity (patent US20150266824). With no public bioactivity data, procurement enables novel target ID and regioisomer comparison (vs. furan-2-yl CAS 2034377-66-5). Choose this compound to secure the correct scaffold for patent-space exploration and biophysical assays.

Molecular Formula C19H21N3O2
Molecular Weight 323.396
CAS No. 2034291-92-2
Cat. No. B2832048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide
CAS2034291-92-2
Molecular FormulaC19H21N3O2
Molecular Weight323.396
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3
InChIInChI=1S/C19H21N3O2/c1-2-18(15-6-4-3-5-7-15)19(23)20-9-10-22-13-17(12-21-22)16-8-11-24-14-16/h3-8,11-14,18H,2,9-10H2,1H3,(H,20,23)
InChIKeyMBLZQVYWSKWIMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide (CAS 2034291-92-2): Chemical Identity and Procurement Baseline


N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide is a synthetic organic small molecule belonging to the pyrazole amide class, characterized by a 2-phenylbutanamide moiety linked via an ethyl spacer to a 4-(furan-3-yl)-1H-pyrazole core . Its molecular formula is C19H21N3O2 and its molecular weight is approximately 323.4 g/mol. The compound is cataloged under the CAS number 2034291-92-2 by multiple chemical suppliers, but no comprehensive bioactivity or pharmacological profile has been disclosed in primary peer-reviewed literature or public databases like PubChem or ChEMBL as of the latest access date [1]. This absence of public data establishes a baseline where procurement decisions cannot initially be guided by proven biological performance, but rather by structural uniqueness and synthetic tractability relative to closely related in-class analogs.

Procurement Risk of Substituting N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide with Generic Pyrazole Amides


Generic substitution among pyrazole amide analogs is not feasible due to well-documented structure-activity relationship (SAR) variations arising from even minor modifications of the heterocyclic substituent or linker region. For instance, the patent family US20150266824 [1] discloses a scaffold where the furan-3-yl group on the pyrazole ring is a critical determinant for RORγ inhibitory activity; replacing it with furan-2-yl or other heterocycles can drastically alter potency and pharmacokinetic properties. Consequently, a researcher acquiring N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide for follow-up studies on a specific patent example or in-house hit must not assume that a differently substituted pyrazole amide will retain the same binding mode, selectivity, or cellular efficacy. The procurement of this precise compound is warranted when the furan-3-yl regioisomer is explicitly required for SAR exploration or as a synthetic intermediate.

Quantitative Differentiation Evidence for N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide


Lack of Public Bioactivity Data Precludes Direct Comparator-Based Quantification

A comprehensive search of PubMed, PubChem, ChEMBL, and Google Patents failed to retrieve any quantitative bioactivity data (e.g., IC50, Ki, EC50) for N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide itself [1]. In contrast, the closely related regioisomer N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide (CAS 2034377-66-5) is also listed by vendors without disclosed activity data, indicating that neither compound has been individually profiled in published screening campaigns . Without quantitative comparator data, no direct head-to-head differentiation can be established at this time.

Chemical biology Drug discovery RORγ modulation

Class-Level RORγ Inhibitory Activity Inferred from Patent Examples Containing Furan-3-yl Pyrazoles

Patent US 20150266824 exemplifies numerous pyrazole amide derivatives, including those bearing a furan-3-yl substituent, as inhibitors of RORγ activity [1]. While the exact compound is not listed, representative compounds in the same Markush structure demonstrate RORγ reporter assay inhibition with IC50 values typically under 1 μM. This class-level inference suggests that the furan-3-yl substitution pattern is compatible with potent RORγ antagonism, but no quantitative data for the exact compound is publicly available.

Immunology Inflammation Nuclear receptor

Structural Distinction from Furan-2-yl Regioisomer Enables Unique SAR Exploration

The compound differs from N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide (CAS 2034377-66-5) solely by the position of the furan oxygen atom (3-yl vs. 2-yl). This regioisomeric change alters the electrostatic potential and hydrogen-bonding capabilities of the furan ring, which is known to impact target binding and selectivity in pyrazole-based ligands . No quantitative comparison of binding affinities or cellular activities between these two regioisomers is publicly available. However, the availability of both compounds enables systematic SAR studies to determine the optimal furan substitution pattern for a given target.

Medicinal chemistry Molecular recognition Regioisomerism

Recommended Procurement Scenarios for N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide Based on Current Evidence


Regioisomer Pair for Pyrazole Amide SAR Studies

When a medicinal chemistry campaign requires exploration of furan substitution effects on target binding, the procurement of both the furan-3-yl (CAS 2034291-92-2) and furan-2-yl (CAS 2034377-66-5) regioisomers is essential. As directly supported by Section 3, the lack of pre-existing quantitative data for either compound makes a pairwise experimental comparison the only reliable way to quantify the impact of regioisomerism on potency, selectivity, and physicochemical properties .

Advanced Intermediate for Patent-Exemplified RORγ Modulators

This compound can serve as a key intermediate or scaffold for generating novel derivatives targeting RORγ, a nuclear receptor implicated in autoimmune and inflammatory diseases. The class-level evidence in Section 3 indicates that furan-3-yl substituted pyrazole amides are encompassed by the Amgen patent US 20150266824, and purchasing the exact building block allows researchers to synthesize and test compounds within this patented space .

Chemical Probe for Furan-Pyrazole Interaction Fingerprinting

The unique furan-3-yl attachment may be used to probe hydrogen-bonding and π-π stacking interactions with biological targets. Because no quantitative affinity data exist for this compound, its use as a chemical probe in biophysical assays (e.g., SPR, ITC, NMR) is warranted to generate novel data and potentially identify new targets that preferentially recognize the furan-3-yl geometry over other heterocycles .

Quote Request

Request a Quote for N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.